molecular formula C10H8N2O2 B040213 4-Nitro-1-naphthylamine CAS No. 776-34-1

4-Nitro-1-naphthylamine

Cat. No.: B040213
CAS No.: 776-34-1
M. Wt: 188.18 g/mol
InChI Key: BVPJPRYNQHAOPQ-UHFFFAOYSA-N
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Description

4-Nitro-1-naphthylamine, also known as 1-amino-4-nitronaphthalene, is an organic compound with the molecular formula C₁₀H₈N₂O₂. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a nitro group at the fourth position on the naphthalene ring. This compound is known for its distinctive golden-orange crystalline appearance and is used in various chemical and industrial applications .

Comparison with Similar Compounds

4-Nitro-1-naphthylamine can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPJPRYNQHAOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228263
Record name 1-Naphthylamine, 4-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-34-1
Record name 1-Amino-4-nitronaphthalene
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Record name 1-Naphthylamine, 4-nitro-
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Record name 4-Nitro-1-naphthylamine
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Record name 1-Naphthylamine, 4-nitro-
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Record name 4-nitro-1-naphthylamine
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Synthesis routes and methods

Procedure details

3.5 g of 1-nitronaphthalene and 3.3 g of N,N-tetramethylenethiocarbamoylsulphenamide, dissolved in 15 ml of dimethyl sulphoxide, are added dropwise to a vigorously stirred suspension of 6 g of potassium hydroxide in 50 ml of dimethyl sulphoxide, the temperature being kept at 20° to 25° C. When the addition has ended the mixture is stirred for a further 60 minutes, poured into 400 ml of a saturated aqueous ammonium chloride solution and extracted with methylene chloride. After drying and removing the solvent, 4-nitro-1-naphthylamine is obtained with a melting point of 190° to 192° C. The yield is 2.9 g (77%). 1Nitro-2-napthylamine is additionally obtained in a yield of about 2%.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-tetramethylenethiocarbamoylsulphenamide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-Nitro-1-naphthylamine?

A1: this compound consists of a naphthalene ring system with a nitro group (-NO2) substituted at the 4th position and an amino group (-NH2) at the 1st position. [, ]

Q2: What is the primary use of this compound in scientific research?

A2: this compound serves as a precursor for the synthesis of N-acetyl-4-nitro-1-naphthylamine. [] This derivative has shown significant potential as a spectral sensitizer for photosensitive polymers, particularly poly(vinyl cinnamate), which is important in photoresist technologies. [, , ]

Q3: Has this compound been investigated for its biological activity?

A4: While not directly explored in the provided research, this compound serves as a building block for thiazolidinone derivatives with potential antimicrobial properties. [] Researchers found that incorporating the nitro and naphthylamine groups into the thiazolidinone structure yielded compounds exhibiting activity against various bacterial and fungal strains. [] This finding suggests that this compound itself might possess inherent biological activity, but further research is needed to confirm this hypothesis.

Q4: Are there any studies on the excited-state dynamics of this compound?

A5: Yes, research using femtosecond fluorescence up-conversion and transient absorption techniques has investigated the excited-state dynamics of this compound in various solvents. [] The studies revealed that the molecule undergoes ultrafast fluorescence decay, indicating highly efficient S1 decay channels. [] Interestingly, the excited-state evolution showed strong solvent dependence, with different decay pathways observed in polar and nonpolar solvents. []

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